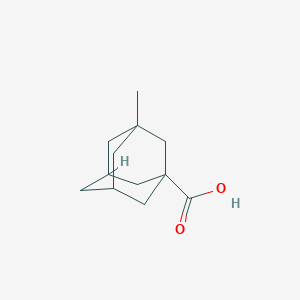

3-Methyladamantane-1-carboxylic acid

説明

Historical Context and Significance of Adamantane (B196018) Derivatives in Organic Chemistry Research

The journey of adamantane chemistry began in 1933 with its discovery in petroleum, though its synthesis was first achieved in 1941. However, it was the development of a more efficient synthesis method by Schleyer in the late 1950s that made adamantane and its derivatives more accessible for widespread research. This opened the door to the exploration of their potential applications, most notably in medicine. The discovery of the antiviral activity of amantadine (B194251) (1-aminoadamantane) in the 1960s was a landmark event that solidified the importance of adamantane derivatives in pharmaceutical research. nih.gov This initial success spurred further investigation into a wide array of functionalized adamantanes, including adamantane carboxylic acids, for various therapeutic targets.

Rationale for Academic Research Focus on 3-Methyladamantane-1-carboxylic Acid

The academic interest in this compound stems from the principle that subtle structural modifications to a parent molecule can lead to significant changes in its physicochemical properties and biological activity. Research has shown that while the addition of an adamantane-1-carboxylic acid ester moiety can generally improve a compound's distribution and metabolic stability, further substitutions on the adamantane core can have dramatic and sometimes unexpected effects. nih.gov

Specifically, the introduction of a methyl group at the 3-position, as in this compound, has been observed to markedly influence the potency of related compounds. For instance, studies on anabolic steroids incorporating adamantane-1-carboxylic acid esters revealed that 3-methyl and 3,5-dimethyl substitution significantly decreased anabolic potency. nih.gov This highlights the crucial role that even a small alkyl substituent can play in modulating biological interactions, providing a strong rationale for the focused academic study of this compound to better understand these structure-activity relationships.

The properties of this compound are summarized in the table below.

| Property | Value |

| CAS Number | 33649-73-9 |

| Molecular Formula | C12H18O2 |

| Molecular Weight | 194.27 g/mol |

| Melting Point | 100 °C |

Overview of Key Research Areas and Challenges

Research on substituted adamantane carboxylic acids, including the 3-methyl derivative, generally falls into several key areas. A primary focus is on the synthesis of novel derivatives and their evaluation for various biological activities, including antiviral, antibacterial, and anticancer properties. The rigid adamantane scaffold is often used as a core structure to which pharmacologically active moieties can be attached, with the goal of enhancing efficacy or improving pharmacokinetic profiles.

A significant challenge in this field is the selective functionalization of the adamantane core. While the bridgehead positions are generally more reactive, achieving substitution at specific non-bridgehead positions can be difficult. Furthermore, the introduction of multiple different functional groups in a controlled manner presents a considerable synthetic hurdle. For adamantane carboxylic acids, the reactivity of the carboxyl group can be influenced by its direct attachment to the bulky adamantane cage, which can sometimes lead to lower yields in reactions such as amidation. a2bchem.com Overcoming these synthetic challenges is a key area of ongoing research to unlock the full potential of this class of compounds. The synthesis of a chiral, more complex derivative, (1S,3R,5R,7S)-3-methyl-5-phenyladamantane-1-carboxylic acid, for the development of promising antiviral agents against the Ebola virus, underscores the importance of developing scalable and efficient synthetic routes for such substituted adamantane carboxylic acids. acs.org

Structure

3D Structure

特性

IUPAC Name |

3-methyladamantane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O2/c1-11-3-8-2-9(4-11)6-12(5-8,7-11)10(13)14/h8-9H,2-7H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKTXEVJPJZIGGL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CC3CC(C1)CC(C3)(C2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90301518 | |

| Record name | 3-methyladamantane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90301518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33649-73-9 | |

| Record name | NSC143957 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=143957 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-methyladamantane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90301518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methyladamantane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 3 Methyladamantane 1 Carboxylic Acid and Its Analogs

Direct Functionalization Approaches for Adamantane (B196018) Skeletons

Direct functionalization methods aim to introduce the carboxylic acid group onto a pre-existing methyladamantane scaffold or create both functionalities in a concerted manner. These approaches are often prized for their atom economy and efficiency.

Koch-Haaf Carboxylation Strategies

The Koch-Haaf reaction and its variations represent a powerful and widely used method for the synthesis of tertiary carboxylic acids, including those of the adamantane series. google.com This acid-catalyzed carbonylation typically involves the reaction of an alcohol or alkene with carbon monoxide, or with formic acid as an in situ source of CO, in the presence of a strong acid like sulfuric acid. google.comorgsyn.org The mechanism proceeds through the formation of a stable tertiary carbocation at a bridgehead position, which is then trapped by carbon monoxide to form an acylium ion. Subsequent hydrolysis yields the desired carboxylic acid. google.com

The regioselectivity of the Koch-Haaf carboxylation is a critical factor in the synthesis of specifically substituted adamantane carboxylic acids. The choice of the starting precursor and reaction conditions dictates the position of the incoming carboxyl group.

A key precursor for 3-Methyladamantane-1-carboxylic acid is 2-methyladamantan-2-ol. rsc.org Under specific conditions, this substrate undergoes rearrangement and carboxylation to yield the desired 1,3-substituted product. The reaction proceeds via the formation of a carbocation at the 2-position, which can then undergo rearrangement through hydride shifts to form the more stable tertiary carbocation at the 1- and 3-bridgehead positions before being carboxylated. rsc.org

The distribution of isomeric products in the Koch-Haaf carboxylation of methyladamantyl precursors is highly sensitive to reaction conditions such as temperature and reactant concentration. rsc.org For the carboxylation of 2-methyladamantan-2-ol, variations in these parameters can selectively favor the formation of different isomers.

For instance, conducting the reaction at 0°C under normal concentrations leads to a mixture of 2-methyladamantane-1-carboxylic acid and syn- and anti-4-methyladamantane-1-carboxylic acid. However, elevating the temperature to 50°C dramatically shifts the product distribution, making this compound the major product. This is attributed to the thermodynamic control at higher temperatures, favoring the formation of the more stable 1,3-disubstituted adamantane. Conversely, employing high-dilution conditions at 0°C can exclusively yield 2-methyladamantane-2-carboxylic acid, as intermolecular hydride shifts required for rearrangement are suppressed. rsc.org

Table 1: Influence of Reaction Conditions on the Koch-Haaf Carboxylation of 2-Methyladamantan-2-ol

This table summarizes the major products obtained from the carboxylation of 2-methyladamantan-2-ol under different experimental conditions, highlighting the critical role of temperature and concentration in determining the regiochemical outcome.

| Starting Material | Temperature | Concentration | Major Product(s) |

|---|---|---|---|

| 2-Methyladamantan-2-ol | 0°C | Normal | 2-Methyladamantane-1-carboxylic acid, syn- and anti-4-Methyladamantane-1-carboxylic acid |

| 2-Methyladamantan-2-ol | 50°C | Normal | This compound |

| 2-Methyladamantan-2-ol | 0°C | High Dilution | 2-Methyladamantane-2-carboxylic acid |

Oxidation-Mediated Synthesis Routes

Oxidation-mediated methods provide an alternative pathway for the carboxylation of adamantane skeletons. These routes often involve radical intermediates and can be performed under milder conditions compared to the strongly acidic Koch-Haaf reaction.

One notable method is the oxidative carbonylation using N-hydroxyphthalimide (NHPI) as a catalyst in the presence of oxygen and carbon monoxide. This approach facilitates the C–H functionalization of saturated hydrocarbons. The process is initiated by the generation of the phthalimide-N-oxyl (PINO) radical, which abstracts a hydrogen atom from the adamantane core at either a tertiary or secondary position. The resulting adamantyl radical is then trapped by carbon monoxide to form an acyl radical. Subsequent reaction with oxygen ultimately leads to the formation of the carboxylic acid. researchgate.net While this method is attractive, achieving high regioselectivity for a specific isomer like this compound can be challenging due to the radical nature of the hydrogen abstraction step. researchgate.net

C-H Functionalization Methodologies for Substituted Adamantanes

Modern C-H functionalization represents a frontier in organic synthesis, offering the potential for direct and selective conversion of C-H bonds into C-C or C-heteroatom bonds. For substituted adamantanes, these methods could provide a direct route to this compound from 1-methyladamantane (B139842).

While the direct carboxylation of an alkane C-H bond is challenging, metal-free oxidative carbonylation techniques have been developed. For instance, using a radical initiator like di-tert-butyl peroxide (DTBP) in the presence of carbon monoxide can generate adamantyl radicals that lead to carboxylated products. However, these reactions often suffer from low regioselectivity, yielding a mixture of products functionalized at both the tertiary and secondary positions. nih.gov

Another example of C-H functionalization involves the reaction of 1-adamantanecarboxylic acid with azoles in highly acidic media. This reaction proceeds via the formation of an adamantyl cation, which then undergoes electrophilic substitution on the azole ring. While this specific reaction functionalizes a different position and adds a different group, it demonstrates the principle of activating a bridgehead C-H bond in an already substituted adamantane, leading to bifunctional derivatives. mdpi.com

Multi-step Synthetic Sequences

Multi-step synthetic sequences offer a more controlled, albeit longer, approach to this compound. These routes typically involve the sequential introduction of the methyl and carboxyl groups, allowing for precise control over the regiochemistry.

A common strategy involves the synthesis of a 1-bromo-3-methyladamantane (B196020) intermediate. This can be achieved by starting with 1,3-dimethyladamantane (B135411) and performing a selective bromination. The resulting 1-bromo-3-methyladamantane can then be converted to the desired carboxylic acid. One method for this conversion is carboxylation using formic acid and sulfuric acid, analogous to the Koch-Haaf reaction conditions where the bromo- leaving group facilitates the formation of the bridgehead carbocation. orgsyn.org

Alternatively, a precursor like 3-methyl-1-adamantanol (B1599112) can be synthesized first. google.com This alcohol can then be subjected to carboxylation conditions (e.g., formic acid and sulfuric acid) to introduce the carboxylic acid group at the bridgehead position, yielding this compound. orgsyn.orggoogle.com This approach leverages the well-established conversion of adamantyl alcohols to carboxylic acids.

Scale-Up Synthesis Considerations and Innovations

Industrial Scalability of Adamantane Carboxylic Acid Synthesis

The industrial-scale synthesis of adamantane derivatives, including this compound, is primarily centered around the robust and well-documented Koch-Haaf reaction. wikipedia.org This carboxylation method is a cornerstone for producing tertiary carboxylic acids from alkenes or alcohols using carbon monoxide and strong acids. wikipedia.org While specific large-scale production data for this compound is not extensively detailed in publicly available literature, the scalability of the synthesis can be inferred from the established industrial processes for analogous compounds like 1-adamantanecarboxylic acid. orgsyn.org

The Koch-Haaf reaction offers a direct and efficient route for the carboxylation of the adamantane scaffold. wikipedia.org For industrial applications, the choice of starting material is critical. Syntheses can commence from adamantane itself, or more commonly from a precursor like 1-adamantanol (B105290) or 1-bromoadamantane. orgsyn.org A scalable approach has been proposed for methyladamantane and its derivatives, highlighting the industrial potential of these compounds. acs.org

A significant advancement in scaling up adamantane carboxylation is the development of continuous flow microreactor systems. nih.govnih.gov These systems offer superior control over reaction parameters, enhanced safety for highly exothermic reactions like the Koch-Haaf, and the potential for multigram scale synthesis in a relatively short operational time. nih.govnih.gov Such technology is pivotal for transitioning laboratory-scale procedures to industrial production.

The table below outlines key considerations for the industrial scalability of adamantane carboxylic acid synthesis, which are applicable to this compound.

| Parameter | Industrial Scale-Up Consideration | Rationale |

|---|---|---|

| Starting Material | Availability and cost of 1-methyladamantane or its corresponding alcohol/halide precursor. | The economic viability of the entire process is heavily dependent on the cost of the initial raw materials. |

| Reaction Type | Adaptation of the Koch-Haaf reaction for continuous flow processing. nih.govnih.gov | Continuous flow reactors provide better heat and mass transfer, leading to improved yield, safety, and scalability compared to batch reactors. nih.gov |

| Catalyst/Reagent Handling | Use of strong acids like sulfuric acid requires corrosion-resistant reactors (e.g., Hastelloy). nih.gov Formic acid can be used as a source of carbon monoxide. wikipedia.org | Ensuring the longevity of equipment and the safety of the process when handling highly corrosive and hazardous materials. |

| Product Isolation and Purification | Development of efficient extraction and crystallization protocols to handle large volumes. | Streamlining downstream processing is crucial for reducing production costs and improving overall efficiency. |

Optimization of Reaction Conditions for Large-Scale Production

The optimization of reaction conditions is paramount for a successful and economical large-scale production of this compound. The primary goal is to maximize yield and purity while minimizing reaction time, energy consumption, and waste generation. For the Koch-Haaf carboxylation of adamantane derivatives, several parameters are critical.

Key Reaction Parameters for Optimization:

Acid Concentration: The concentration of the strong acid catalyst, typically sulfuric acid, is a significant factor. Acid concentrations in the range of 93-96% have been found to be effective, as higher concentrations can lead to the formation of colored by-products due to the degradation of the adamantane structure. google.com

Molar Ratios: The stoichiometry of the reactants, including the adamantane substrate, the carbon monoxide source (e.g., formic acid), and the acid catalyst, needs to be carefully optimized. For instance, in the synthesis of 1-adamantanecarboxylic acid from 1-nitroxyadamantane, a molar ratio of 1.5-2.0 moles of formic acid per mole of the adamantane derivative has been shown to be sufficient for complete carboxylation. google.com

Temperature: The Koch-Haaf reaction is typically exothermic. nih.gov Maintaining a controlled temperature is crucial to prevent side reactions and ensure product quality. For many adamantane carboxylations, the reaction is conducted at relatively low temperatures, often between 15-25°C. orgsyn.org

Reaction Time: The duration of the reaction is another key parameter to optimize. In some reported procedures for 1-adamantanecarboxylic acid, reaction times can range from a few hours to 24 hours to ensure complete conversion. google.com

Solvent: The choice of solvent can influence the reaction rate and product yield. While the reaction can be carried out in the strong acid medium itself, the use of an inert co-solvent like carbon tetrachloride or hexane (B92381) can be beneficial. orgsyn.org

The following table presents a hypothetical set of optimized reaction conditions for the large-scale synthesis of this compound, based on data from analogous adamantane carboxylic acid syntheses.

| Parameter | Optimized Condition | Impact on Production |

|---|---|---|

| Starting Material | 3-Methyl-1-adamantanol | Generally provides good reactivity and yield in the Koch-Haaf reaction. |

| Carboxylating Agent | Formic Acid (98-100%) orgsyn.org | Acts as a convenient in-situ source of carbon monoxide. wikipedia.org |

| Acid Catalyst | Sulfuric Acid (96%) orgsyn.orggoogle.com | Optimizes reaction rate while minimizing degradation and by-product formation. google.com |

| Molar Ratio (Substrate:Formic Acid) | 1 : 1.5 - 2.0 google.com | Ensures complete carboxylation without excessive use of reagents. |

| Temperature | 17-25°C orgsyn.org | Maintains a controlled reaction rate and minimizes the formation of impurities. |

| Reaction Time | 4-6 hours | A balance between achieving high conversion and maximizing throughput. |

| Solvent | Hexane orgsyn.org | Aids in solubility and temperature control, and is relatively easy to recover. |

| Agitation | High-torque mechanical stirring | Ensures homogeneity in the multiphasic reaction mixture. |

Chemical Reactivity and Transformation Mechanisms of 3 Methyladamantane 1 Carboxylic Acid

Reactions at the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional group that readily participates in a variety of transformations, most notably nucleophilic acyl substitution and reduction.

Nucleophilic acyl substitution is a fundamental reaction class for carboxylic acids. These reactions proceed through the addition of a nucleophile to the carbonyl carbon, followed by the elimination of a leaving group, typically water. The reactivity of the carbonyl carbon can be enhanced by protonation under acidic conditions or by conversion to a more reactive intermediate, such as an acid halide.

The conversion of 3-methyladamantane-1-carboxylic acid to its corresponding esters is most commonly achieved through Fischer esterification. This acid-catalyzed reaction involves heating the carboxylic acid with an excess of an alcohol. masterorganicchemistry.com The mechanism involves protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon for attack by the alcohol nucleophile. youtube.com

Key steps in the Fischer esterification mechanism include:

Protonation of the carbonyl group by an acid catalyst (e.g., H₂SO₄, TsOH). masterorganicchemistry.com

Nucleophilic attack by the alcohol on the activated carbonyl carbon to form a tetrahedral intermediate. youtube.com

Proton transfer from the attacking alcohol to one of the hydroxyl groups.

Elimination of water as a leaving group to form a protonated ester.

Deprotonation to yield the final ester product and regenerate the acid catalyst. masterorganicchemistry.com

The reaction is an equilibrium, and using the alcohol as the solvent or removing water as it forms can drive the reaction toward the ester product. masterorganicchemistry.com While the bulky adamantyl group can introduce steric hindrance, the bridgehead position of the carboxylic acid allows for effective ester formation.

| Reactant | Alcohol | Catalyst | Product |

|---|---|---|---|

| This compound | Methanol | Sulfuric Acid (H₂SO₄) | Methyl 3-methyladamantane-1-carboxylate |

| This compound | Ethanol | Tosyl Acid (TsOH) | Ethyl 3-methyladamantane-1-carboxylate |

| This compound | Isopropanol | Sulfuric Acid (H₂SO₄) | Isopropyl 3-methyladamantane-1-carboxylate |

The formation of an amide bond between this compound and an amine requires the activation of the carboxylic acid, as the hydroxyl group is a poor leaving group. researchgate.net This is typically achieved using coupling reagents common in peptide synthesis. uantwerpen.benih.gov These reagents convert the carboxylic acid into a more reactive intermediate in situ, which is then susceptible to nucleophilic attack by the amine.

Common coupling strategies include:

Carbodiimides: Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) react with the carboxylic acid to form a highly reactive O-acylisourea intermediate.

Uronium/Phosphonium Salts: Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are highly efficient activators used in peptide synthesis. uantwerpen.be

The general mechanism involves the activation of the carboxyl group, followed by the addition of the amine to form a tetrahedral intermediate, which then collapses to form the amide bond. researchgate.net Due to the steric hindrance of the adamantane (B196018) cage, amidation reactions involving bridgehead carboxylic acids can sometimes result in moderate yields. researchgate.net

| Reactant | Amine | Coupling Reagent | Product |

|---|---|---|---|

| This compound | Ammonia | HATU | 3-Methyladamantane-1-carboxamide |

| This compound | Aniline | EDC/HOBt | N-phenyl-3-methyladamantane-1-carboxamide |

| This compound | Glycine methyl ester | DCC | Methyl N-(3-methyladamantane-1-carbonyl)glycinate |

For enhanced reactivity in nucleophilic acyl substitutions, this compound can be converted into its corresponding acid halide. Acid chlorides are the most common, formed by reacting the carboxylic acid with thionyl chloride (SOCl₂). libretexts.orglibretexts.org Acid bromides can be prepared using phosphorus tribromide (PBr₃). libretexts.org

The reaction with thionyl chloride proceeds via a nucleophilic acyl substitution mechanism where the hydroxyl group is replaced by a chloride ion. libretexts.org The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which helps to drive the reaction to completion. The resulting 3-methyladamantane-1-carbonyl chloride is a highly reactive intermediate that can be readily converted into esters, amides, and other carboxylic acid derivatives under milder conditions than the parent acid. libretexts.orglibretexts.org

The carboxylic acid moiety of this compound can be reduced to a primary alcohol, (3-methyladamantan-1-yl)methanol. This transformation typically requires strong reducing agents, as carboxylic acids are less reactive towards reduction than aldehydes or ketones.

Common reducing agents include:

Lithium Aluminum Hydride (LiAlH₄): This is a powerful and common reagent for the reduction of carboxylic acids. The reaction is typically carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup.

Borane (BH₃): Borane, often used as a complex with THF (BH₃·THF), is another effective reagent for reducing carboxylic acids to primary alcohols.

A selective method for this reduction involves using a combination of benzyltriethylammonium borohydride (B1222165) and chlorotrimethylsilane. researchgate.net Alternatively, the carboxylic acid can first be converted to a more easily reducible derivative, such as an ester or an acid chloride, which can then be reduced using milder reagents or under different conditions. libretexts.org For instance, the acid chloride can be reduced to the primary alcohol with LiAlH₄. libretexts.org

Nucleophilic Acyl Substitution Reactions

Functionalization and Reactions of the Adamantane Cage

The adamantane cage itself is a robust hydrocarbon framework, but its tertiary C-H bonds at the bridgehead positions are susceptible to functionalization, particularly through pathways involving radical or carbocation intermediates. nih.gov The presence of the methyl group at the 3-position and the carboxylic acid at the 1-position influences the selectivity of these reactions.

Potential reactions on the cage include:

Radical C-H Functionalization: The adamantane cage is known to undergo radical-based reactions that convert C-H bonds to C-C or C-heteroatom bonds. nih.govrsc.org These reactions can be initiated photochemically or with radical initiators, allowing for the introduction of various functional groups at the remaining bridgehead positions (5 and 7).

Oxidative Functionalization: Under strong oxidizing conditions, it is possible to introduce hydroxyl groups onto the adamantane cage. For example, related adamantane carboxylic acids have been hydroxylated at other bridgehead positions. google.com

Carbocation-Mediated Reactions: In the presence of strong acids like concentrated sulfuric acid, adamantyl carbocations can be generated. While the electron-withdrawing carboxylic acid group can destabilize adjacent carbocations, reactions at more distant bridgehead positions are still possible. For instance, adamantane-1-carboxylic acid has been shown to react with azoles in sulfuric acid, leading to C-H functionalization at another bridgehead position. mdpi.com This suggests that this compound could undergo similar transformations to introduce new substituents onto its cage structure.

C-H Functionalization Reactions

Direct functionalization of the strong C-H bonds of the adamantane core is a significant area of research, offering pathways to novel derivatives without pre-functionalized starting materials. nih.gov For adamantane carboxylic acids, these reactions often leverage the formation of adamantyl radicals or employ directing groups to achieve selectivity.

One notable example is the reaction of 1-adamantanecarboxylic acid in concentrated sulfuric acid with azoles (such as 1H-1,2,4-triazole or 1H-tetrazole). This process results in C-H functionalization at the bridgehead C-3 position to yield 3-(azol-1-yl)-1-adamantanecarboxylic acids. nih.gov The reaction proceeds through the formation of an adamantyl carbocation under the highly acidic conditions, which is then attacked by the azole. nih.gov Interestingly, while the carboxylic moiety is known to destabilize adamantyl cations, the reaction proceeds smoothly to give good yields of the bifunctional products. nih.gov However, attempts with less acidic azoles like pyrazole (B372694) and imidazole (B134444) were unsuccessful, instead yielding 3-hydroxyadamantane-1-carboxylic acid. nih.gov

Radical-based functionalization also provides a route to modify the adamantane core. When 1-adamantanecarboxylic acid is subjected to conditions that generate adamantyl radicals, further functionalization can occur. For instance, dicarboxylation to form adamantane-1,3-dicarboxylic acid has been observed in 57% yield when 1-adamantanecarboxylic acid is used as the starting material under specific oxidative carbonylation conditions. nih.gov

| Starting Material | Reagents | Product | Reference |

|---|---|---|---|

| 1-Adamantanecarboxylic acid | 1H-1,2,4-Triazole, concentrated H₂SO₄ | 3-(1,2,4-Triazol-1-yl)-1-adamantanecarboxylic acid | nih.gov |

| 1-Adamantanecarboxylic acid | 1H-Tetrazole, concentrated H₂SO₄ | 3-(Tetrazol-1-yl)-1-adamantanecarboxylic acid | nih.gov |

| 1-Adamantanecarboxylic acid | Pyrazole, concentrated H₂SO₄ | 3-Hydroxyadamantane-1-carboxylic acid | nih.gov |

| 1-Adamantanecarboxylic acid | Oxidative carbonylation conditions | Adamantane-1,3-dicarboxylic acid | nih.gov |

Rearrangement Reactions Involving Adamantyl Cations

The chemistry of adamantane is replete with examples of molecular rearrangements that proceed through carbocationic intermediates. The formation of this compound itself is a classic example of such a rearrangement.

In the Koch-Haaf carboxylation reaction, alcohols are treated with formic acid in concentrated sulfuric acid to yield carboxylic acids. When 2-methyladamantan-2-ol is subjected to these conditions at an elevated temperature (50°C), the major product is not the expected 2-methyladamantane-2-carboxylic acid, but rather this compound. This outcome is the result of a series of carbocation rearrangements.

The proposed mechanism involves the initial formation of the tertiary 2-methyl-2-adamantyl cation. This cation can then undergo a rearrangement, likely involving hydride and methyl shifts, to form the more stable tertiary 3-methyl-1-adamantyl cation. This rearrangement is driven by the thermodynamic stability of the resulting carbocation, where the positive charge is located at a bridgehead position. Trapping of this stabilized cation by carbon monoxide (generated from formic acid in sulfuric acid) followed by hydrolysis leads to the final product, this compound. The stability of the adamantyl framework allows these rearrangements to occur readily under strong acid catalysis.

Oxidative and Reductive Transformations on the Adamantane Core

The adamantane core, while generally stable, can undergo oxidative transformations at its C-H bonds, particularly at the tertiary bridgehead positions. These reactions can be used to install hydroxyl groups and other functionalities onto the adamantane cage of carboxylic acid derivatives.

A common method for the oxidation of the adamantane core involves the use of strong oxidizing agents in acidic media. For instance, 1-adamantanecarboxylic acid can be oxidized to 3-hydroxyadamantane-1-carboxylic acid. google.com This transformation can be achieved by adding an oxidizing agent, such as nitric acid, to a solution of 1-adamantanecarboxylic acid in concentrated sulfuric acid. google.com The reaction proceeds by attacking a tertiary C-H bond at a bridgehead position (C-3), leading to the introduction of a hydroxyl group. google.com The reaction temperature can influence the yield, with higher temperatures (e.g., 50°C) leading to significantly better yields (75.2%) compared to lower temperatures. google.com

Nitroxylation represents another oxidative pathway. Treatment of adamantane derivatives with fuming nitric acid can lead to the introduction of nitrate (B79036) ester groups at the bridgehead positions. This process is often accompanied by oxidation, resulting in the formation of substituted adamantane-1-carboxylic acids.

While the focus is on the adamantane core, it is worth noting that the carboxylic acid group itself can be transformed. Reductive amination of carboxylic acids is a sustainable method for producing primary amines. Although this transforms the carboxylic acid group rather than the core, it highlights another facet of the reactivity of adamantane carboxylic acids.

| Substrate | Reagents | Product | Key Transformation | Reference |

|---|---|---|---|---|

| 1-Adamantanecarboxylic acid | Concentrated H₂SO₄, Nitric acid | 3-Hydroxyadamantane-1-carboxylic acid | Hydroxylation at C-3 | google.com |

| Adamantane derivatives | Fuming nitric acid | Substituted adamantane-1-carboxylic acids | Nitroxylation and oxidation |

Intermolecular Hydride Transfer Mechanisms in Adamantyl Systems

Rearrangements within adamantyl systems are often facilitated by hydride transfer reactions, which can be either intramolecular or intermolecular. In the context of adamantyl cation rearrangements, such as the 1-yl to 2-yl isomerization, intermolecular hydride transfer is a key mechanistic pathway. rsc.orgrsc.org

This mechanism is particularly relevant in strong acids like sulfuric acid. The rapid rearrangement between adamantyl cations is proposed to utilize a catalytic amount of adamantane (or a related hydrocarbon) in an intermolecular hydride transfer process. rsc.org In this pathway, a formed adamantyl cation can abstract a hydride ion from a neutral adamantane molecule. This results in the neutralization of the original cation and the formation of a new adamantyl cation at a different position.

For example, in the rearrangements leading to this compound, the intermediate carbocations are subject to these hydride transfers. The stability differences between various secondary and tertiary adamantyl cations drive the equilibrium. Intermolecular hydride shifts, which are controlled by factors like concentration, can facilitate the conversion of a less stable cation to a more stable one before it is trapped by a nucleophile or carboxylating agent. This process is distinct from slower rearrangement mechanisms that may involve the reversible ring-opening of the adamantane skeleton. rsc.org The efficiency of these intermolecular hydride transfers is a defining characteristic of adamantane chemistry in superacidic media.

Advanced Spectroscopic and Structural Elucidation Techniques

X-ray Crystallography for Complex Molecular Structures

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For complex molecules like 3-Methyladamantane-1-carboxylic acid, this technique provides unambiguous proof of structure, including bond lengths, bond angles, and crystal packing information.

Table 1: Predicted Crystallographic Parameters for this compound (Hypothetical)

| Parameter | Predicted Value |

|---|---|

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or similar |

| Key Interactions | O-H···O hydrogen bonding |

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Mechanistic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules in solution. For this compound, both ¹H and ¹³C NMR are fundamental for confirming the connectivity of the adamantane (B196018) cage and the positions of the methyl and carboxylic acid substituents.

The ¹H NMR spectrum of a carboxylic acid typically shows the acidic proton of the -COOH group at a highly deshielded chemical shift, often in the range of 10-12 ppm. libretexts.org The protons on the adamantane cage would appear in the more shielded region of the spectrum. The protons on the carbons adjacent to the carboxylic acid would be expected around 2-3 ppm. libretexts.org

The ¹³C NMR spectrum is particularly informative for adamantane derivatives. The carbonyl carbon of the carboxylic acid is expected to resonate in the range of 160-180 ppm. libretexts.org The quaternary carbons of the adamantane cage, including the one bearing the carboxylic acid and the one with the methyl group, would have distinct chemical shifts. The symmetry of the adamantane cage is broken by the two different substituents, leading to a more complex spectrum than that of unsubstituted adamantane.

Advanced NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed for unambiguous assignment of all proton and carbon signals. These experiments reveal proton-proton and proton-carbon correlations, which are crucial for piecing together the molecular structure. For instance, an HMBC experiment would show a correlation between the protons of the methyl group and the quaternary carbon at position 3, confirming the substitution pattern.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| -COOH | 10.0 - 12.0 (broad s) | 175.0 - 185.0 |

| C1-COOH | - | ~40.0 |

| C3-CH₃ | - | ~30.0 |

| -CH₃ | ~0.9 (s) | ~20.0 |

| Adamantane CH | 1.7 - 2.2 (m) | 35.0 - 45.0 |

Mass Spectrometry for Product Characterization

Mass spectrometry (MS) is a vital technique for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through the analysis of its fragmentation patterns. For this compound, electron ionization (EI) mass spectrometry would be expected to produce a molecular ion peak (M⁺) corresponding to its molecular weight.

The fragmentation of adamantane derivatives under EI conditions often involves the loss of substituents and the cleavage of the adamantane cage. cdnsciencepub.comcdnsciencepub.com For this compound, characteristic fragmentation pathways would include the loss of the carboxylic acid group (-COOH, 45 Da) and the methyl group (-CH₃, 15 Da). The fragmentation of the adamantane cage itself can lead to a series of characteristic ions. A prominent peak at m/z 135, corresponding to the adamantyl cation, is often observed in the mass spectra of 1-substituted adamantanes. nist.gov The presence of the methyl group would likely lead to a corresponding methyl-adamantyl cation.

The McLafferty rearrangement is a common fragmentation pathway for carboxylic acids with a sufficiently long alkyl chain. youtube.com However, due to the rigid structure of the adamantane cage, this type of rearrangement is not expected to be a major fragmentation pathway for this compound.

Table 3: Predicted Key Mass Spectral Fragments for this compound

| m/z | Identity |

|---|---|

| 194 | [M]⁺ (Molecular Ion) |

| 179 | [M - CH₃]⁺ |

| 149 | [M - COOH]⁺ |

Computational and Theoretical Investigations of 3 Methyladamantane 1 Carboxylic Acid

Quantum Chemical Calculations for Molecular Properties and Reactivity

Table 1: Computed Properties of Adamantane-1-carboxylic Acid

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₆O₂ | PubChem nih.gov |

| Molecular Weight | 180.24 g/mol | PubChem nih.gov |

| XLogP3 | 2.6 | PubChem nih.gov |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 2 | PubChem |

| Rotatable Bond Count | 1 | PubChem |

| Exact Mass | 180.115029749 Da | PubChem nih.gov |

| Topological Polar Surface Area | 37.3 Ų | PubChem nih.gov |

| Heavy Atom Count | 13 | PubChem |

| Complexity | 216 | PubChem nih.gov |

| Boiling Point (Predicted) | 304.7 ± 10.0 °C | ChemSrc chemsrc.com |

| Density (Predicted) | 1.2 ± 0.1 g/cm³ | ChemSrc chemsrc.com |

This data is for adamantane-1-carboxylic acid. The presence of a methyl group in 3-methyladamantane-1-carboxylic acid would slightly alter these values.

Quantum-chemical calculations have been performed on derivatives of adamantane-1-carboxylic acid to understand their electronic structure and reactivity. For instance, studies on 2-(adamantane-1-carbonyl)-N-substituted hydrazine-1-carbothioamides involved Density Functional Theory (DFT) calculations to analyze molecular conformations and interactions mdpi.com. Such computational approaches are crucial for predicting the outcomes of chemical reactions and understanding the stability of different isomers researchgate.net.

Mechanistic Studies of Reactions via Computational Modeling

Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions. While specific mechanistic studies of reactions involving this compound using computational modeling were not found, the reactivity of the parent compound, adamantane-1-carboxylic acid, has been explored. It serves as a precursor in the synthesis of various derivatives, including esters, amides, and thioesters researchgate.net.

The reactions of adamantane-1-carboxylic acid often proceed through standard mechanisms for carboxylic acids. For example, esterification with methanol in the presence of sulfuric acid is a common transformation mdpi.com. Computational modeling can be employed to study the transition states and intermediates of such reactions, providing insights into the reaction kinetics and thermodynamics. Modern computational chemistry can model increasingly complex reaction systems, taking into account non-covalent interactions and dynamic effects rsc.org.

An unusual reaction of adamantane-1-carboxylic acid with acetonitrile and carbon tetrachloride in the presence of a vanadium catalyst has been reported to yield 3-chloroadamantane-1-carbonitrile researchgate.net. Computational modeling could be used to investigate the mechanism of this transformation, which involves both C-H activation and functional group manipulation.

Prediction of Conformational Preferences and Intermolecular Interactions

The adamantane (B196018) cage is a rigid and sterically bulky group that significantly influences the conformational preferences and intermolecular interactions of its derivatives researchgate.net. The rigid nature of the adamantane scaffold limits the conformational freedom of the molecule. The primary source of conformational flexibility in this compound would be the rotation around the C-C bond connecting the carboxylic acid group to the adamantane cage.

Computational methods can be used to determine the most stable conformation of the carboxylic acid group relative to the adamantane cage. In derivatives of adamantane-1-carboxylic acid, the conformation of the amide and thioamide moieties has been studied using X-ray crystallography and DFT calculations mdpi.com. These studies reveal the preferred spatial arrangement of the functional groups.

Intermolecular interactions play a crucial role in the solid-state packing and solution-phase behavior of adamantane derivatives. The carboxylic acid group can participate in hydrogen bonding, forming dimers or extended networks. The bulky adamantane cage can engage in van der Waals interactions. In a study of 2-(adamantane-1-carbonyl)-N-substituted hydrazine-1-carbothioamides, topological analysis of the electron density was used to characterize the strength of intermolecular interactions, such as N–H···O and N–H···S hydrogen bonds mdpi.com.

pKa Determination and Influence on Chemical Behavior

The acid dissociation constant (pKa) is a critical parameter that governs the ionization state of a molecule in solution and thus its chemical behavior. The pKa of a carboxylic acid is influenced by the electronic effects of its substituents.

For adamantane-1-carboxylic acid, a predicted pKa value is approximately 4.86 ± 0.20 chemicalbook.com. Another source suggests a pKa of around 4.9-5.0 based on inductive effects researchgate.net. The adamantyl group is generally considered to be weakly electron-donating, which would slightly decrease the acidity (increase the pKa) compared to a simple aliphatic carboxylic acid.

The introduction of a methyl group at the 3-position of the adamantane cage in this compound is expected to have a very small effect on the pKa of the carboxylic acid. The methyl group is also weakly electron-donating, but its effect is transmitted through several sigma bonds, leading to a negligible change in the acidity of the distant carboxylic acid group.

Computational methods, including quantum mechanical calculations and machine learning approaches, are increasingly used to predict pKa values with good accuracy optibrium.com. These methods calculate the free energy change of the deprotonation reaction to determine the pKa.

Applications in Advanced Materials Science and Catalysis

Supramolecular Chemistry and Coordination Polymer Synthesis

In the realm of supramolecular chemistry, the adamantane (B196018) moiety is a well-regarded structural unit for constructing complex, highly-ordered architectures. Its derivatives are utilized as ligands to coordinate with metal ions, leading to the formation of coordination polymers and metal-organic frameworks (MOFs) with unique topologies and potential functionalities.

Metal-Organic Frameworks (MOFs) are a class of porous materials constructed from metal ions or clusters bridged by organic ligands. The properties of MOFs, including their pore size, shape, and surface chemistry, are highly tunable and depend directly on the geometry and functionality of the organic linkers. Adamantane derivatives, with their rigid tetrahedral geometry, are excellent candidates for the design of robust, three-dimensional MOFs.

The introduction of a methyl group at the 3-position and a carboxylic acid at the 1-position of the adamantane cage, as in 3-Methyladamantane-1-carboxylic acid, offers a ligand with specific steric and electronic properties. The carboxylic acid group provides a reliable coordination site for metal ions, while the bulky, hydrophobic adamantane cage influences the packing of the resulting framework. The methyl group can further tune the solubility of the ligand and the hydrophobic/hydrophilic balance of the resulting MOF pores. While research has been conducted on various adamantane carboxylates in MOFs, the specific use of this compound is an area of ongoing research interest for creating novel framework topologies.

Research on related adamantane-based ligands has demonstrated their utility in forming coordination polymers. For instance, orthogonally substituted azole-carboxylate adamantane ligands have been synthesized and successfully used in the preparation of 1D and 2D copper(II) and nickel(II) coordination polymers wikipedia.org. These studies highlight the potential of bifunctional adamantane derivatives to act as versatile building blocks in crystal engineering wikipedia.orgmdpi.com. The angle-shaped nature of these ligands, a characteristic shared by this compound, can lead to the formation of intricate and non-interpenetrated network structures wikipedia.org.

| Ligand Feature | Influence on MOF Properties | Example from Related Adamantane Derivatives |

|---|---|---|

| Rigid Adamantane Cage | High thermal stability and mechanical robustness of the framework. | Formation of stable, porous 3D networks. |

| Tetrahedral Geometry | Potential for high symmetry and complex, non-interpenetrated topologies. | Creation of diamondoid or other complex framework structures. |

| Carboxylate Functional Group | Strong coordination to a wide variety of metal centers. | Formation of stable metal-carboxylate clusters as secondary building units. |

| Methyl Substitution | Modification of pore chemistry and guest-framework interactions. | Tuning of hydrophobicity within the MOF channels. |

The self-assembly of molecules into well-defined supramolecular structures is a powerful bottom-up approach to creating functional materials. Adamantane carboxylates, including this compound, can participate in self-assembly processes driven by a combination of coordination bonds, hydrogen bonding, and van der Waals interactions.

Studies on related adamantane derivatives have shown that the interplay between the coordination geometry of the metal ion and the shape of the adamantane ligand can lead to a rich variety of structural motifs, including discrete molecular cages, 1D chains, 2D layers, and 3D frameworks wikipedia.orgmdpi.com. The thermodynamic and kinetic factors of the self-assembly process can be controlled by parameters such as solvent, temperature, and the presence of ancillary ligands, allowing for a degree of control over the final product.

Polymer Chemistry and Functional Resins

The incorporation of the adamantane cage into polymer backbones or as pendant groups can impart a range of desirable properties, including enhanced thermal stability, improved mechanical strength, and higher glass transition temperatures. The rigid and bulky nature of the adamantane unit restricts segmental motion of the polymer chains, leading to materials with increased rigidity and dimensional stability.

In the field of optoelectronic materials, polymers are valued for their processability, flexibility, and tunable optical and electronic properties. The performance of these materials, however, can be limited by factors such as thermal stability and dimensional changes with temperature. The introduction of adamantane-containing monomers or additives into polycondensation reactions can address some of these limitations.

While specific studies detailing the use of this compound as an additive in polycondensation for optoelectronic materials are not widely documented, the general benefits of incorporating adamantane moieties are well-recognized. Alicyclic compounds with adamantane skeletons are known for their structural rigidity, high heat resistance, and excellent optical properties, making them suitable for use in highly functional resin materials, including photoresists google.com. The carboxylic acid group of this compound allows it to be chemically incorporated into polyester (B1180765) or polyamide chains through polycondensation reactions. The resulting polymer would benefit from the rigidity and thermal stability of the adamantane cage, potentially leading to materials with higher glass transition temperatures and improved performance at elevated temperatures. The non-aromatic nature of the adamantane unit can also contribute to improved transparency in the visible region of the electromagnetic spectrum, a desirable property for many optoelectronic applications.

Functional resins are polymers that have been designed to perform a specific function, often through the incorporation of reactive groups or moieties with particular chemical or physical properties. Adamantane derivatives are attractive for the development of functional resins due to their unique combination of properties.

This compound can be used as a monomer or a modifying agent to create functional resins. The carboxylic acid group provides a handle for further chemical transformations, allowing for the attachment of other functional groups to the polymer chain. For example, the carboxylic acid could be converted to an ester or an amide, introducing new functionalities and tuning the properties of the resin. The adamantane cage can act as a rigid scaffold, influencing the spatial arrangement of these functional groups and potentially leading to materials with enhanced recognition capabilities or catalytic activity. The incorporation of adamantane units has been explored for creating materials with tunable lower critical solution temperature (LCST) behavior, which is of interest for smart or adaptive materials nih.gov.

The demand for high-performance polymers that can withstand extreme temperatures is growing in industries such as aerospace, automotive, and electronics. The inherent thermal stability of the adamantane cage makes it an excellent building block for the synthesis of thermostable materials. The strong C-C single bonds and the strain-free, chair-like conformations of the fused cyclohexane (B81311) rings in the adamantane structure contribute to its high thermal and oxidative stability.

When this compound is incorporated into a polymer backbone, for instance, in a polyester or a polyamide, it can significantly increase the thermal stability of the resulting material. The rigid adamantane units hinder the thermal motion of the polymer chains, leading to higher decomposition temperatures and glass transition temperatures. Research on adamantane-containing polymers has shown that they can exhibit excellent thermal stability, with decomposition temperatures often exceeding 400°C researchgate.net. The bulky nature of the adamantane group also creates a significant amount of free volume within the polymer matrix, which can be beneficial for applications such as gas separation membranes that operate at high temperatures.

| Polymer Property | Effect of Adamantane Incorporation | Potential Application |

|---|---|---|

| Thermal Stability | Increased decomposition and glass transition temperatures. | High-temperature coatings, composites, and membranes. |

| Mechanical Strength | Increased rigidity and hardness. | Engineering plastics and structural components. |

| Optical Properties | Improved transparency and refractive index. | Optical lenses, films, and photoresist materials. |

| Solubility | Increased solubility in organic solvents due to the bulky, non-polar nature. | Solution-processable high-performance polymers. |

Catalytic Applications of this compound Derivatives

The rigid, three-dimensional structure of the adamantane cage makes its derivatives, such as this compound, valuable components in the design of sophisticated catalytic systems. These derivatives are particularly useful as building blocks for porous, recyclable, catalytically active metal-containing polymers. researchgate.net The adamantane framework helps to prevent common issues in catalysis like metal leaching, loss of the polymer matrix, and deterioration of porosity. researchgate.net

Derivatives of this compound have been synthesized to serve as specialized ligands in the creation of coordination polymers. For instance, 3-(3-methyl-1,2,4-triazol-1-yl)-adamantane-1-carboxylic acid is a notable example. nih.gov When this ligand is reacted with metal ions like copper(II) and nickel(II), it can form one-dimensional (1D) or two-dimensional (2D) coordination polymers. nih.gov While this specific methyl derivative was used to create the polymer structures, a closely related, non-methylated analogue, [Cu(trzadc)₂(MeOH)]∙MeOH, demonstrated catalytic activity in the Chan-Evans-Lam arylation reaction, achieving 99% conversion of the starting imidazole (B134444) after 24 hours. nih.gov This highlights the potential of this class of compounds to form catalytically active metal-organic frameworks.

Role as Catalysts or Ligands in Catalytic Systems

The primary role of this compound derivatives in catalysis is to act as multifunctional ligands. mdpi.com The adamantane core serves as a rigid, configurational anchor, which fixes the orientation of the functional groups attached to it. researchgate.net In molecules like 3-(3-methyl-1,2,4-triazol-1-yl)-adamantane-1-carboxylic acid, the triazole group and the carboxylate group are held in a specific spatial arrangement, creating what are known as "angle-shaped ligands" or "bifunctional building blocks". nih.govmdpi.com

This precise geometry is crucial for directing the assembly of metal-organic frameworks (MOFs) and coordination polymers. researchgate.net The ligand coordinates to metal centers through different donor atoms—one from the triazole ring and one from the carboxylate moiety—to form extended chain or layered structures. mdpi.com This creates a "mixed" coordination environment for the metal ion, which can be essential for catalytic activity. nih.gov By combining different functions within a single, rigid molecule, these ligands help to create more reproducible and easily handled catalytic systems compared to using multiple, separate ligands. nih.gov

| Feature of Adamantane-Based Ligands | Role in Catalytic Systems | Source |

| Rigid Adamantane Core | Acts as a configurational anchor, providing structural stability. | researchgate.net |

| Bifunctional Groups | Allows for the formation of extended coordination polymers with "mixed" metal environments. | nih.gov |

| Defined Geometry | Controls the architecture and porosity of the resulting metal-organic framework. | researchgate.net |

| Overall Stability | Helps prevent metal leaching and degradation of the polymer matrix. | researchgate.net |

Application in Allylic Substitution Reactions

Allylic substitution reactions, such as the Tsuji-Trost reaction, are powerful palladium-catalyzed transformations used to form carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds. wikipedia.org These reactions typically proceed via a π-allyl palladium complex and are highly influenced by the nature of the ligands coordinated to the palladium catalyst, with phosphine (B1218219) ligands being widely used to modulate reactivity and selectivity. wikipedia.org

While adamantane-based phosphine ligands (phospha-adamantanes) have been developed and used in other palladium-catalyzed cross-coupling reactions, the specific application of this compound or its direct derivatives as ligands in allylic substitution reactions is not extensively documented in the available scientific literature. google.com The catalytic activity demonstrated by its derivatives has been in other types of coupling reactions, such as the Chan-Evans-Lam arylation. nih.gov

Development of Optical Materials

Compounds with an adamantane skeleton are valuable in the development of advanced optical materials. google.com The inherent properties of the adamantane structure—such as its structural rigidity, high heat resistance, and excellent optical properties—make it a desirable component in functional resins and polymers designed for optical applications. google.comusm.edu The incorporation of bulky, rigid adamantane groups into polymer chains can significantly increase the glass transition temperature (Tg) and thermal stability compared to unsubstituted polymers. usm.edu

Polymers containing adamantane derivatives, such as adamantane-containing polyimides and methacrylates, exhibit excellent optical transparency. rsc.orgresearchgate.net For example, adamantane-containing methacrylate (B99206) polymers show transparency greater than 95% in the UV-visible region and possess higher refractive indexes (1.51–1.52) compared to conventional poly(methyl methacrylate) (PMMA). researchgate.net Furthermore, studies on methylated adamantanes have shown that the addition of methyl groups can tune the electronic and optical properties, including the optical gap and fluorescence, which is a key consideration in designing tailored fluorescent nanomaterials. acs.org

| Property | Adamantane-Containing Methacrylate Polymers | Poly(methyl methacrylate) (PMMA) | Source |

| Transparency (UV-visible) | >95% | Lower | researchgate.net |

| Refractive Index | 1.51–1.52 | Lower | researchgate.net |

| Thermal Stability | Improved | Standard | researchgate.net |

| Water Absorption | Lower | Higher | researchgate.net |

| Dielectric Constant | Lower | Higher | researchgate.net |

Photoresists and Optical Fibers

The unique properties of adamantane derivatives make them highly suitable for specialized optical applications like photoresists and optical fibers.

In the field of microlithography, adamantane derivatives are used as raw materials for photoresist resins. google.comgoogle.com Photoresists are light-sensitive materials used to form patterned coatings on surfaces, a critical step in the manufacturing of semiconductor devices. Polymers containing adamantane esters are valued for their responsiveness to acid, high resistance to dry etching, and excellent transparency to ultraviolet light, particularly at the short wavelengths used in advanced lithography (e.g., ArF excimer lasers). google.com The bulky adamantane structure enhances the etch resistance of the polymer, while its chemical properties allow for the design of chemically amplified resists.

For optical fibers, the incorporation of adamantane-based polymers can enhance performance. While standard silica (B1680970) optical fibers are chemically inert, they can be coated with specialized polymers for applications in chemical sensing. nih.gov The thermal stability, rigidity, and specific refractive index of adamantane-containing polymers make them candidates for such coatings. usm.eduresearchgate.net These characteristics could lead to more robust and sensitive fiber optic sensors.

Role As a Synthetic Building Block for Complex Organic Molecules

Intermediate in Organic Synthesis for Bifunctional Derivatives

3-Methyladamantane-1-carboxylic acid and its parent compound, adamantane-1-carboxylic acid, serve as crucial intermediates in the synthesis of bifunctional molecules, where two different functional groups are held in a fixed orientation by the rigid adamantane (B196018) core. This is particularly useful in the construction of ligands for coordination polymers and metal-organic frameworks (MOFs).

A key synthetic strategy involves the generation of an adamantyl carbocation under highly acidic conditions. The reaction of adamantane-1-carboxylic acid with various azoles (such as 1,2,4-triazole or tetrazole) in concentrated sulfuric acid leads to the formation of 3-(azol-1-yl)-1-adamantanecarboxylic acids. mdpi.comnih.gov In this reaction, a carbocation is formed at a tertiary bridgehead carbon (C3), which is then attacked by the nitrogen of the azole ring. Despite the destabilizing effect of the carboxylic acid moiety on the adamantyl cation, this C-H functionalization proceeds smoothly to give new bifunctional derivatives in good yields. mdpi.com

One specific example is the synthesis of 3-(3-Methyl-1,2,4-triazol-1-yl)-adamantane-1-carboxylic acid. This reaction demonstrates the creation of a molecule possessing both a carboxylic acid group and a methyl-substituted triazole group, each available for different chemical interactions. mdpi.comnih.gov

Table 1: Synthesis of Bifunctional Adamantane Derivatives

| Starting Material | Reagent | Product | Yield |

|---|---|---|---|

| 1-Adamantanecarboxylic acid | 3-Methyl-1H-1,2,4-triazole | 3-(3-Methyl-1,2,4-triazol-1-yl)-adamantane-1-carboxylic acid | 65% mdpi.comnih.gov |

| 1-Adamantanecarboxylic acid | 1H-1,2,4-triazole | 3-(1,2,4-Triazol-1-yl)-adamantane-1-carboxylic acid | 88% mdpi.com |

Precursor for Bioactive Molecules

The adamantane framework is a well-established pharmacophore found in several approved drugs, valued for its ability to influence the pharmacokinetic properties of a molecule. nih.govwikipedia.org Adamantane derivatives were first recognized for their potent antiviral activity against the Influenza A virus. nih.govacs.org

Research has shown that substitutions on the adamantane core can significantly impact biological activity. The addition of methyl groups to an adamantane-1-carboxylic acid ester moiety, for instance, has been found to result in markedly different potencies in biological assays. nih.gov This highlights the importance of the 3-methyl substitution pattern in tuning the pharmacological profile of a potential drug candidate. By serving as a precursor, this compound provides a starting point for the synthesis of new chemical entities where the methyl and carboxylic acid groups can be further elaborated to optimize interactions with biological targets. belnauka.by

Scaffold for Drug Design and Development

In drug design, a scaffold is a core molecular structure upon which functional groups are appended to create new drug candidates. The adamantane cage is an exemplary scaffold due to its unique physicochemical properties. nih.goveurekaselect.com

Key features of the adamantane scaffold include:

Rigidity: The adamantane skeleton is conformationally rigid and virtually stress-free, meaning the functional groups attached to it are held in a precise and predictable three-dimensional orientation. wikipedia.orgresearchgate.net This can lead to higher binding affinity and selectivity for a biological target.

Lipophilicity: Often described as a "lipophilic bullet," the adamantane moiety can increase the lipophilicity of a drug molecule. nih.gov This property can enhance membrane permeability, improve absorption, and favorably alter the distribution and metabolism of the drug. nih.govnih.gov

Three-Dimensionality: Its bulky, spherical shape allows it to effectively probe and occupy binding pockets in enzymes and receptors that may not be accessible to flatter, more aromatic structures.

This compound embodies these characteristics, presenting two distinct bridgehead positions (C1 and C3) for derivatization. This allows medicinal chemists to use it as a rigid scaffold to orient pharmacophoric elements in specific vectors, facilitating the rational design of new therapeutic agents. researchgate.net

Synthesis of Keto Nitriles and Related Scaffolds

This compound can serve as a starting material for the synthesis of more complex scaffolds, such as keto nitriles. The synthesis of a keto nitrile from a carboxylic acid is a well-established multi-step process in organic chemistry.

Conversion of Carboxylic Acid to Nitrile: The first step is the conversion of the carboxylic acid group into a nitrile. A common laboratory method involves the dehydration of a primary amide. libretexts.org Therefore, the carboxylic acid would first be converted to 3-methyladamantane-1-carboxamide, which is then treated with a dehydrating agent such as thionyl chloride (SOCl₂) or phosphorus pentoxide (P₂O₅) to yield 1-cyano-3-methyladamantane. libretexts.org

Conversion of Nitrile to Ketone via Grignard Reaction: The second stage is the addition of an organometallic reagent, such as a Grignard reagent (R-MgX), to the nitrile. organic-chemistry.org The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbon of the nitrile. organicchemistrytutor.comyoutube.com This addition forms a magnesium salt of an imine. Subsequent hydrolysis of this imine intermediate in an aqueous acidic workup yields the final ketone product. masterorganicchemistry.comyoutube.com

This two-step sequence effectively transforms the carboxylic acid functionality into a ketone, introducing a new carbon-carbon bond and providing a versatile keto nitrile scaffold for further chemical exploration.

Table 2: List of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 1-Adamantanecarboxylic acid |

| 3-(Azol-1-yl)-1-adamantanecarboxylic acid |

| 3-(3-Methyl-1,2,4-triazol-1-yl)-adamantane-1-carboxylic acid |

| 3-(1,2,4-Triazol-1-yl)-adamantane-1-carboxylic acid |

| 3-(Tetrazol-1-yl)-adamantane-1-carboxylic acid |

| Amantadine (B194251) |

| Rimantadine |

| 3-Methyladamantane-1-carboxamide |

| 1-Cyano-3-methyladamantane |

| Thionyl chloride |

Future Research Directions and Emerging Trends

Exploration of Novel Reaction Pathways and Methodologies

The synthesis of adamantane (B196018) derivatives, including 3-Methyladamantane-1-carboxylic acid, is an active area of research focused on improving efficiency and accessing novel structures. A key trend is the development of C-H functionalization reactions, which allow for the direct modification of the adamantane core, often avoiding harsh conditions and multi-step sequences.

One notable approach involves the use of adamantane's ability to form a stable carbocation at its bridgehead positions under strongly acidic conditions. This reactivity has been exploited to synthesize bifunctional adamantane derivatives. For instance, the reaction of 1-adamantanecarboxylic acid with various azoles in concentrated sulfuric acid leads to the formation of 3-(azol-1-yl)-1-adamantanecarboxylic acids. mdpi.comnih.gov This method represents a useful C-H functionalization that yields orthogonally substituted adamantane ligands. mdpi.comnih.gov

Future explorations in this area are likely to focus on:

Catalytic C-H Activation: Developing new catalytic systems, potentially using transition metals, to achieve selective functionalization of the adamantane cage at positions that are otherwise difficult to access.

Photoredox Catalysis: Utilizing light-driven reactions to generate radical intermediates from adamantane precursors, enabling a wider range of functional groups to be introduced under mild conditions.

Flow Chemistry: Implementing continuous flow reactors for the synthesis of adamantane derivatives to improve reaction control, safety, and scalability.

These novel methodologies promise to expand the chemical space accessible from this compound, paving the way for the creation of new materials and therapeutic agents.

Advanced Material Applications of Adamantane Carboxylic Acids

The inherent properties of the adamantane core—rigidity, thermal stability, and lipophilicity—make adamantane carboxylic acids attractive building blocks for advanced materials. nih.gov The incorporation of these molecules into polymers, for example, can significantly enhance their thermal and mechanical properties.

Adamantane derivatives have found use in the following areas:

High-Performance Polymers: Adamantane-containing polymers exhibit high glass transition temperatures and excellent thermal stability, making them suitable for applications in electronics and aerospace.

Nanoparticle Stabilization: 1-Adamantanecarboxylic acid has been used as a stabilizer in the synthesis of highly crystalline nanoparticles, such as CoPt3 and porous platinum nanoparticles. sigmaaldrich.comchemicalbook.com The bulky adamantane group provides steric hindrance that prevents particle aggregation.

Optical Materials: The structurally rigid and heat-resistant nature of alicyclic compounds with adamantane skeletons makes them useful as optical materials, including photoresists and components for optical fibers and waveguides. google.com

Future research is expected to explore the use of this compound and related compounds in creating novel materials with tailored functionalities. The methyl group provides an additional point for modification and can influence the packing and intermolecular interactions in the solid state, potentially leading to materials with unique optical or electronic properties.

Table 1: Potential Advanced Material Applications of Adamantane Carboxylic Acids

| Application Area | Role of Adamantane Carboxylic Acid | Potential Benefits |

|---|---|---|

| High-Performance Polymers | Monomer or additive | Enhanced thermal stability, mechanical strength, and processability. |

| Nanomaterials | Stabilizing agent, surface ligand | Control of nanoparticle size and dispersity, functionalization of surfaces. |

| Optical Materials | Component of photoresists, optical fibers | High refractive index, low birefringence, excellent transparency. |

| Coordination Polymers | Bifunctional ligand | Formation of robust and porous metal-organic frameworks (MOFs) for catalysis and gas storage. mdpi.com |

Stereochemical Control in Complex Adamantane Syntheses

The introduction of multiple different substituents onto the adamantane cage can lead to chirality. nih.govwikipedia.org Achieving stereochemical control in the synthesis of such complex adamantane derivatives is a significant challenge but is crucial for applications where enantiomeric purity is essential, such as in pharmaceuticals and enantioselective catalysis. nih.gov

Recent advances have demonstrated efficient stereoselective synthesis routes for adamantane-containing molecules. For example, a series of (R)- and (S)-isomers of new adamantane-substituted heterocycles with potent antiviral activity were synthesized through the transformation of adamantyl-substituted N-Boc-homoallylamines. rsc.org This approach highlights the growing interest in accessing enantiomerically pure adamantane derivatives for biological evaluation. rsc.org

Key future directions in this area include:

Asymmetric Catalysis: The development of chiral catalysts that can enantioselectively functionalize the adamantane skeleton.

Chiral Auxiliaries: The use of removable chiral groups to direct the stereochemical outcome of reactions on the adamantane core.

Enantioselective Resolution: Improving techniques for separating enantiomers of chiral adamantane derivatives, such as preparative chiral chromatography. acs.org

The ability to control the three-dimensional arrangement of atoms in complex adamantane structures will unlock their full potential in fields that rely on precise molecular recognition.

Integration of Computational and Experimental Approaches

The synergy between computational modeling and experimental work is becoming increasingly important in chemical research. In the context of adamantane chemistry, computational studies can provide valuable insights into reaction mechanisms, predict the properties of new molecules, and guide experimental design.

For instance, computational and experimental studies have been conducted on the thermolysis of cyclobutane (B1203170) derivatives to form adamantane scaffolds, helping to elucidate the reaction mechanism. nih.gov Molecular docking and other in silico methods are also being used to investigate the interactions of adamantane derivatives with biological targets, such as the urease enzyme and viral ion channels. mdpi.comacs.org These computational approaches can help to rationalize the observed biological activity and guide the design of more potent inhibitors. mdpi.com

Emerging trends in this integrated approach include:

Machine Learning: Utilizing machine learning algorithms to predict the outcomes of reactions and to screen virtual libraries of adamantane derivatives for desired properties.

Quantum Mechanical Calculations: Employing high-level quantum mechanical calculations to accurately model the electronic structure and reactivity of adamantane-based molecules.

Molecular Dynamics Simulations: Simulating the dynamic behavior of adamantane derivatives in different environments, such as in solution or bound to a protein, to understand their conformational preferences and interactions.

The continued integration of these powerful computational tools with experimental synthesis and characterization will accelerate the discovery and development of new adamantane-based technologies.

Sustainable and Green Synthesis of Adamantane Derivatives

The principles of green chemistry are increasingly influencing the design of synthetic routes. For adamantane derivatives, this means developing methods that are more environmentally friendly, use less hazardous reagents, and are more atom-economical.

One promising approach is the use of solvent-free reaction conditions. For example, adamantane-containing dihydropyrimidine (B8664642) derivatives have been synthesized through a multi-component Biginelli reaction under solvent-free conditions, catalyzed by a small amount of trifluoroacetic acid. rsc.org This method offers significant advantages in terms of reduced waste and simplified purification. rsc.org

Future research in green synthesis of adamantane derivatives will likely focus on:

Biocatalysis: Using enzymes to perform selective transformations on the adamantane core under mild, aqueous conditions.

Renewable Feedstocks: Exploring routes to adamantane and its derivatives from renewable starting materials.

Catalyst Recycling: Developing heterogeneous catalysts that can be easily separated from the reaction mixture and reused, minimizing waste.